![molecular formula C14H11F4N5O B2929856 4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380173-98-6](/img/structure/B2929856.png)
4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is also known as TFP or TFP-piperazine and is a small molecule inhibitor of protein kinase B (PKB/Akt) signaling pathway.
作用機序
TFP-piperazine is a selective inhibitor of protein kinase B (PKB/Akt) signaling pathway. PKB/Akt is a serine/threonine kinase that plays a critical role in regulating cell survival, growth, and metabolism. TFP-piperazine binds to the ATP-binding pocket of PKB/Akt and inhibits its activity, thereby preventing downstream signaling events that promote cell growth and proliferation.
Biochemical and Physiological Effects:
TFP-piperazine has been shown to have a potent inhibitory effect on the PI3K/Akt signaling pathway, which is known to play a critical role in regulating cell survival, growth, and metabolism. Inhibition of this pathway by TFP-piperazine has been shown to result in decreased cell proliferation and increased apoptosis in cancer cells. TFP-piperazine has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
The main advantage of TFP-piperazine is its potent inhibitory effect on the PI3K/Akt signaling pathway, which makes it a valuable tool for studying the role of this pathway in cancer and other diseases. However, TFP-piperazine has some limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
1. Development of TFP-piperazine derivatives with improved solubility and potency.
2. Investigation of the potential applications of TFP-piperazine in other diseases such as diabetes and cardiovascular disease.
3. Exploration of the synergistic effects of TFP-piperazine with other drugs or therapies.
4. Investigation of the potential use of TFP-piperazine as a diagnostic tool for cancer and other diseases.
合成法
The synthesis of TFP-piperazine involves the reaction of 5-fluoropyrimidine-4-carboxylic acid with 2-(trifluoromethyl)pyridine-4-amine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with piperazine to obtain the final product.
科学的研究の応用
TFP-piperazine has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt signaling pathway, which is known to play a critical role in cancer cell survival and growth. TFP-piperazine has also been investigated for its potential applications in neurological disorders such as Alzheimer's disease, where it has been shown to improve memory and cognitive function in animal models.
特性
IUPAC Name |
4-(5-fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N5O/c15-10-6-19-8-21-13(10)22-3-4-23(12(24)7-22)9-1-2-20-11(5-9)14(16,17)18/h1-2,5-6,8H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXBZGFTUSTWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=NC=NC=C2F)C3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

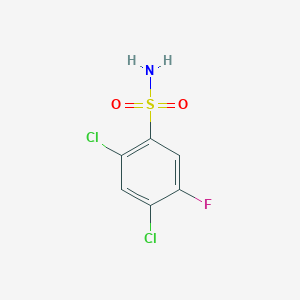
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2929774.png)
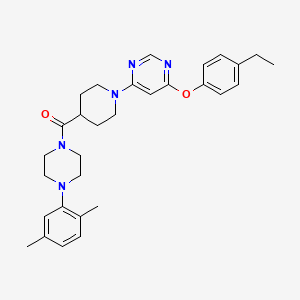
![Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2929777.png)
![{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B2929778.png)
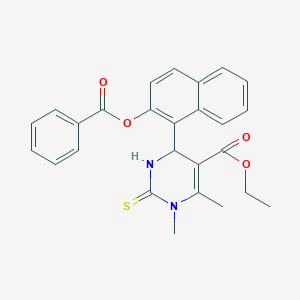
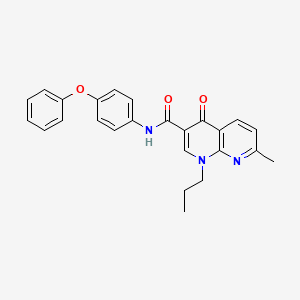
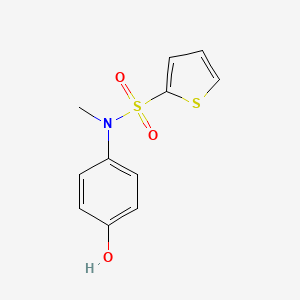
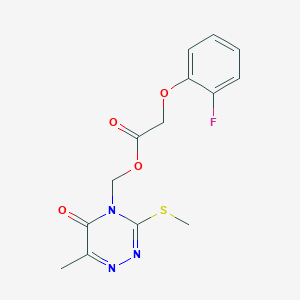
![{[8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2929788.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2929789.png)
![2-Chloro-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]propanamide](/img/structure/B2929790.png)
![N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2929794.png)
![5,6-dichloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2929796.png)